Deoxy-5-methylcytidylic acid
Overview
Description
Deoxy-5-methylcytidylic acid (5mdC) is one of the four basic building blocks of DNA (deoxyribonucleic acid), the genetic material that governs the inheritance and development of all living organisms. It is produced by the enzyme deoxycytidylate C-methyltransferase .
Synthesis Analysis
The synthesis of deoxy-5-methylcytidylic acid (d5MCMP) takes place at the nucleotide level, with deoxycytidylic acid (dCMP) and formaldehyde as substrates in the presence of 5,6,7,8-tetrahydrofolic acid (THFA) and an enzyme preparation .Molecular Structure Analysis
The molecular formula of Deoxy-5-methylcytidylic acid is C10H16N3O7P and it has a molecular weight of 321.22 g/mol.Chemical Reactions Analysis
In enzymology, a deoxycytidylate C-methyltransferase (EC 2.1.1.54) is an enzyme that catalyzes the chemical reaction 5,10-methylenetetrahydrofolate + dCMP dihydrofolate + deoxy-5-methylcytidylic acid .Scientific Research Applications
1. Detection of Modified Bases in Bacteriophage Genomic DNA
- Summary of Application : Deoxy-5-methylcytidylic acid is used in the detection of modified bases in bacteriophage genomic DNA. The dsDNA tailed bacteriophages (Caudovirales) contain the largest chemical diversity of naturally occurring deoxynucleotides in DNA observed to date .
- Methods of Application : Techniques used in this application include HPLC Mass Spectrometry, Liquid Chromatography-mass Spectrometry, and DNA Extraction .
- Results or Outcomes : The continuing discovery of new modifications in phages suggests many more are waiting .
2. Estimation in Human Cancer Cells
- Summary of Application : A pyrrole-based rhodamine conjugate (CS-1) has been developed and characterized for the selective detection and quantification of 2′-deoxy-5-(hydroxymethyl)cytidine (5hmC) in human cancer cells with a simple chemosensing method .
- Methods of Application : The method involves the use of a pyrrole-based rhodamine conjugate (CS-1) for the selective detection and quantification of 2′-deoxy-5-(hydroxymethyl)cytidine (5hmC) .
- Results or Outcomes : The results of this research have not been explicitly stated in the source .
3. Synthesis in Xanthomonas Oryzae Phage Xp12 DNA
- Summary of Application : In this investigation, the synthesis of deoxy-5-methylcytidylic acid was found to take place at the level of nucleotide, with deoxycytidylic acid (dCMP) and formaldehyde as substrates .
- Methods of Application : The method involves the enzymatic synthesis of deoxy-5-methylcytidylic acid replacing deoxycytidylic acid in Xanthomonas oryzae phage Xp12 DNA .
- Results or Outcomes : The results of this research have not been explicitly stated in the source .
4. Enzymatic Synthesis
- Summary of Application : Deoxy-5-methylcytidylic acid is synthesized enzymatically in a reaction catalyzed by deoxycytidylate C-methyltransferase .
- Methods of Application : The enzyme catalyzes the chemical reaction between 5,10-methylenetetrahydrofolate and dCMP to produce dihydrofolate and deoxy-5-methylcytidylic acid .
- Results or Outcomes : This enzymatic synthesis is a fundamental process in biochemistry, contributing to the diversity of deoxynucleotides in DNA .
5. HPLC Analysis
- Summary of Application : Deoxy-5-methylcytidylic acid can be analyzed using High Performance Liquid Chromatography (HPLC) with simple conditions .
- Methods of Application : The mobile phase in this method contains acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : This method allows for the efficient separation and analysis of deoxy-5-methylcytidylic acid .
6. Transferases
- Summary of Application : Deoxy-5-methylcytidylic acid is involved in the enzymatic reactions catalyzed by transferases .
- Methods of Application : The enzyme catalyzes the chemical reaction between 5,10-methylenetetrahydrofolate and dCMP to produce dihydrofolate and deoxy-5-methylcytidylic acid .
- Results or Outcomes : This enzymatic reaction is a fundamental process in biochemistry, contributing to the diversity of deoxynucleotides in DNA .
properties
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDVNLHBCKWZDA-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179693 | |
Record name | Deoxy-5-methylcytidylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxy-5-methylcytidylic acid | |
CAS RN |
2498-41-1 | |
Record name | 5-Methyl dCMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2498-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxy-5-methylcytidylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxy-5-methylcytidylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-deoxy-5-methylcytidine 5'-monophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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